molecular formula C17H18N6O2S B11017756 N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B11017756
M. Wt: 370.4 g/mol
InChI Key: VCHGPCGTYHCITR-UHFFFAOYSA-N
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Description

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic small molecule characterized by a 1,3,4-thiadiazole core substituted with a cyclobutyl group and linked via a butanamide chain to a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety. The compound’s Z-configuration at the thiadiazole-imine bond is critical for its structural stability and biological interactions. The benzotriazinone group is a known pharmacophore in antimicrobial and anticancer agents, while the thiadiazole ring contributes to electron-rich interactions with biological targets .

Properties

Molecular Formula

C17H18N6O2S

Molecular Weight

370.4 g/mol

IUPAC Name

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C17H18N6O2S/c24-14(18-17-21-20-15(26-17)11-5-3-6-11)9-4-10-23-16(25)12-7-1-2-8-13(12)19-22-23/h1-2,7-8,11H,3-6,9-10H2,(H,18,21,24)

InChI Key

VCHGPCGTYHCITR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN=C(S2)NC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves several steps. One common method includes the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions typically involve the use of absolute ethanol and triethylamine as a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interfere with microbial cell processes, leading to the inhibition of growth and proliferation . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with key enzymes and proteins in microbial cells.

Comparison with Similar Compounds

Key Structural Attributes :

  • Cyclobutyl substituent : Enhances metabolic stability compared to smaller rings (e.g., cyclopropyl) due to reduced ring strain .
  • Butanamide linker : Provides moderate lipophilicity, balancing solubility and membrane permeability.

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

  • Structural Difference : Cyclopropyl substituent instead of cyclobutyl.
  • Impact : Cyclopropyl’s higher ring strain may reduce metabolic stability but increase reactivity. The smaller size could alter binding pocket interactions .
  • Data Gap : Specific pharmacological comparisons are unavailable in the provided evidence.

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

  • Structural Difference : Propanamide linker (3 carbons) vs. butanamide (4 carbons).
  • Impact: Shorter chain reduces molecular weight (356.40 g/mol vs.
  • Synthesis: Similar routes likely involve condensation of thiadiazole precursors with activated benzotriazinone derivatives .

Functional Group Variants

Benzenesulfonamide Analogs ()

  • Example : (Z)-2-(2-(4-(N-((Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene)sulfamoyl)phenyl)hydrazineylidene)-3-oxo-N-phenylbutanamide.
  • Activity : Reported high activity values (1.0000 in unspecified assays), suggesting potent bioactivity. Sulfonamide groups enhance hydrogen bonding but may reduce cell permeability compared to amides .

Thiadiazole Derivatives with Aryl Substituents ()

  • Example: N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g).
  • Properties: Melting point: 200°C (indicative of crystalline stability).

Pharmacokinetic and Toxicological Comparisons

Organophosphate Analogs ()

  • Example : Azinphos-ethyl (CAS 2642-71-9), an insecticide with a benzotriazinylmethyl dithiophosphate group.
  • Toxicity: Organophosphates inhibit acetylcholinesterase, leading to neurotoxicity. The target compound’s amide linkage likely mitigates this risk .

Metabolic Stability ()

  • Thiadiazole Metabolism : Thiadiazole derivatives can form unstable sulfenic acid intermediates, leading to futile cycles with glutathione. This may necessitate structural optimization to avoid off-target effects .

Research Implications

  • Drug Design: The cyclobutyl-thiadiazole-benzotriazinone scaffold shows promise for antimicrobial or anticancer applications. Optimizing the linker length (butanamide vs. propanamide) could fine-tune bioavailability .
  • Safety : Avoiding sulfenic acid metabolites (as in ) is critical to prevent off-target effects.

Note: Detailed pharmacological data (e.g., IC50, pharmacokinetic profiles) are absent in the provided evidence, necessitating further experimental validation.

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